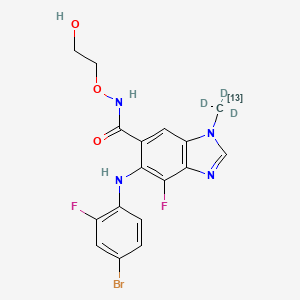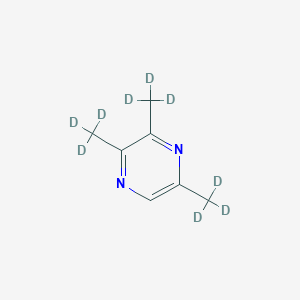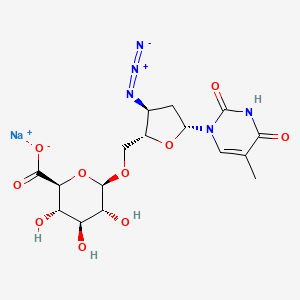
Zidovudine O-|A-D-glucuronide (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zidovudine O-|A-D-glucuronide (sodium) is a major metabolite of Zidovudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection . This compound is formed through the glucuronidation of Zidovudine, which involves the addition of a glucuronic acid moiety to the parent drug . Zidovudine O-|A-D-glucuronide (sodium) is primarily used in scientific research to study the metabolism and pharmacokinetics of Zidovudine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zidovudine O-|A-D-glucuronide (sodium) involves the enzymatic glucuronidation of Zidovudine. This process is typically carried out using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Zidovudine . The reaction is conducted under mild conditions, usually at physiological pH and temperature, to ensure the stability of the enzyme and the substrate .
Industrial Production Methods
Industrial production of Zidovudine O-|A-D-glucuronide (sodium) follows a similar enzymatic process but on a larger scale. The reaction is optimized for high yield and purity, often involving the use of immobilized enzymes to facilitate the separation and reuse of the biocatalyst . The product is then purified through a series of chromatographic techniques to remove any impurities and ensure the desired quality .
化学反応の分析
Types of Reactions
Zidovudine O-|A-D-glucuronide (sodium) primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety . Conjugation reactions, such as sulfation and methylation, can further modify the compound, affecting its solubility and biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases, often conducted at physiological pH and temperature.
Major Products
Hydrolysis: Zidovudine and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of Zidovudine O-|A-D-glucuronide (sodium).
科学的研究の応用
Zidovudine O-|A-D-glucuronide (sodium) is extensively used in scientific research to study the metabolism and pharmacokinetics of Zidovudine. It serves as a model compound to investigate the enzymatic pathways involved in drug metabolism and the factors influencing the bioavailability and elimination of Zidovudine. Additionally, it is used in studies on drug-drug interactions, as the glucuronidation pathway is a common route for the metabolism of many drugs.
作用機序
Zidovudine O-|A-D-glucuronide (sodium) exerts its effects primarily through its role as a metabolite of Zidovudine. Zidovudine is a prodrug that must be phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The glucuronidation of Zidovudine facilitates its excretion from the body, thereby regulating its plasma concentration and therapeutic efficacy.
類似化合物との比較
Similar Compounds
Lamivudine O-|A-D-glucuronide (sodium): Another glucuronide metabolite of a nucleoside reverse transcriptase inhibitor used in HIV treatment.
Abacavir O-|A-D-glucuronide (sodium): A glucuronide metabolite of Abacavir, another antiretroviral drug.
Uniqueness
Zidovudine O-|A-D-glucuronide (sodium) is unique in its specific role in the metabolism of Zidovudine. Unlike other glucuronide metabolites, it is formed through the glucuronidation of a nucleoside analog, which has distinct implications for its pharmacokinetics and therapeutic applications. Its study provides valuable insights into the metabolism of nucleoside reverse transcriptase inhibitors and their interactions with other drugs.
特性
分子式 |
C16H20N5NaO10 |
|---|---|
分子量 |
465.35 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
InChIキー |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


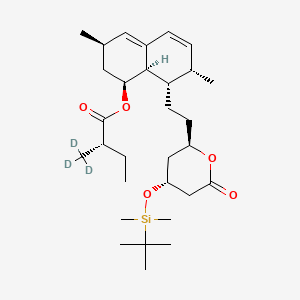
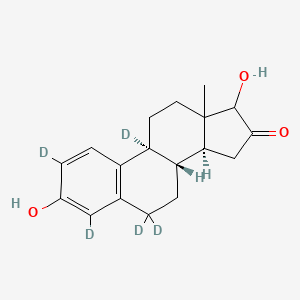
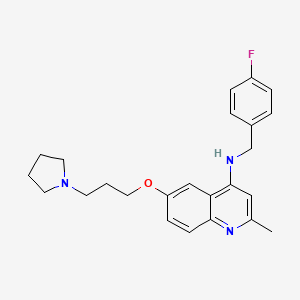
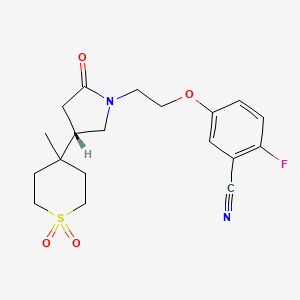

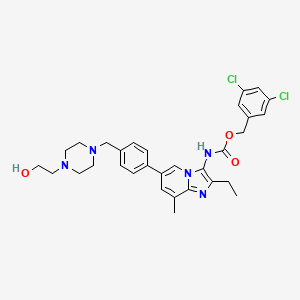

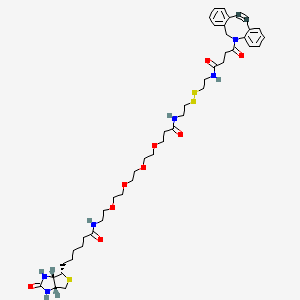
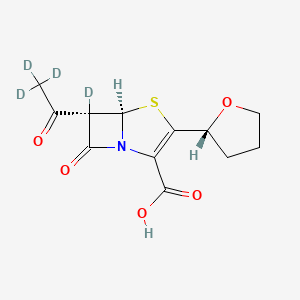

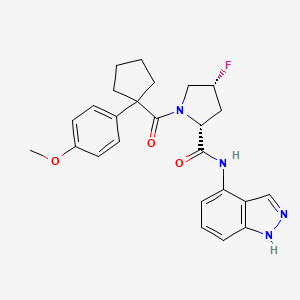
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
